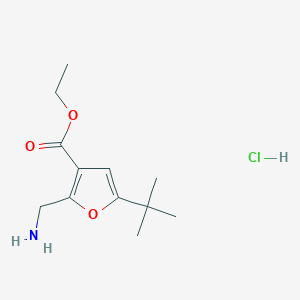

2-Aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-(aminomethyl)-5-tert-butylfuran-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-5-15-11(14)8-6-10(12(2,3)4)16-9(8)7-13;/h6H,5,7,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGGIWGQERPCHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C(C)(C)C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

- Starting materials: Methyl vinyl ketone and 4-formyl piperidine-1-tert-butyl formate in tetrahydrofuran (THF).

- Reaction conditions: The mixture is cooled to -10 °C, followed by dropwise addition of ethanolic potassium hydroxide solution.

- Reaction duration: Stirred at room temperature for at least 12 hours.

- Work-up: Organic layer washed with saturated sodium chloride solution, concentrated, and purified by column chromatography using cyclohexane/ethyl acetate mixtures.

- Product: 9-oxo-3-azaspiro[5.5]undecane-7-alkene-3-tert-butyl formate (a tert-butyl ester intermediate).

This method yields the tert-butyl ester in high purity and yield, with no irritating odors during preparation, making it suitable for scale-up in pharmaceutical production.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Methyl vinyl ketone + 4-formyl piperidine-1-t-butyl formate in THF, cooled to -10 °C | Formation of intermediate enolate |

| 2 | Dropwise addition of ethanolic KOH, stir 12-16 hours | Conversion to tert-butyl ester intermediate |

| 3 | Work-up with hexanaphthene and saturated NaCl wash | Purified tert-butyl ester intermediate |

Introduction of the Aminomethyl Group and Esterification

The amino methyl group at position 2 and the ethyl ester functionality are introduced through subsequent transformations involving condensation and esterification reactions.

Aminomethylation Process

- The tert-butyl ester intermediate reacts with dimethylaminomethylene reagents in toluene under reflux for over 12 hours.

- The reaction mixture is concentrated and treated with ethyl acetate and heptane to precipitate the product.

- The resulting solid is filtered and dried to yield a yellow solid product, which is a key intermediate bearing the dimethylaminomethylene group.

This step is crucial for installing the amino functionality in a protected form, enabling further modifications without side reactions.

Formation of the Ethyl Ester

Ethyl ester formation on the furan-3-carboxylic acid moiety can be achieved through esterification methods involving alcoholates or direct esterification under acidic conditions.

Two-Step Process for Alkyl Furan-3-Carboxylates

- Conversion of 4-acyl-2,3-dihydrofuran to 2-alkoxy-3-acyl-3-halotetrahydrofuran intermediate.

- Treatment of this intermediate with an alcoholate (e.g., sodium ethoxide) to form the alkyl furan-3-carboxylate ester.

This method provides high yields and purity of the ethyl ester, which is essential for the target compound's structure.

Preparation of the Hydrochloride Salt

The final step involves converting the free amine or amino ester into its hydrochloride salt to improve stability, solubility, and handling.

Salt Formation Method

- The amino acid ester is reacted with isobutylene in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) or silica impregnated with sulfuric acid.

- The reaction is carried out in solvents like dichloromethane or dioxane at temperatures ranging from 10 to 35 °C for 1 to 8 days.

- After reaction completion, the mixture is washed with bicarbonate solution, water, and brine.

- The hydrochloride salt precipitates and is isolated by filtration and drying.

This one-step process avoids protection-deprotection cycles and is applicable to amino acids with or without hydroxyl groups, offering good conversion rates and scalability.

| Parameter | Conditions | Notes |

|---|---|---|

| Catalyst | PTSA or silica impregnated with H2SO4 | More efficient than sulfuric acid alone |

| Solvent | Dichloromethane or dioxane | Suitable for esterification and salt formation |

| Temperature | 10–35 °C | Mild conditions to prevent side reactions |

| Reaction time | 1–8 days | Longer times ensure complete conversion |

| Work-up | Wash with bicarbonate, water, brine | Removes impurities |

| Product isolation | Filtration and drying | Yields hydrochloride salt |

Summary Table of Preparation Steps

| Step No. | Objective | Key Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Synthesis of tert-butyl ester | Methyl vinyl ketone + 4-formyl piperidine-1-t-butyl formate, KOH, THF, -10 °C to RT | 9-oxo-3-azaspiro tert-butyl ester intermediate | High purity, scalable |

| 2 | Aminomethylation | Dimethylaminomethylene, toluene, reflux, 12+ hours | Aminomethylene-substituted intermediate | Yellow solid, key intermediate |

| 3 | Ethyl ester formation | 2-alkoxy-3-acyl-3-halotetrahydrofuran + alcoholate | Ethyl furan-3-carboxylate ester | High yield, clean reaction |

| 4 | Hydrochloride salt formation | Isobutylene + PTSA or silica/H2SO4, dichloromethane, RT | 2-Aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride | Good conversion, industrial scale |

Research Findings and Industrial Relevance

- The tert-butyl ester preparation method described is noted for its high yield and absence of irritating odors, making it industrially favorable.

- The two-step process for alkyl furan-3-carboxylates offers a novel route with new intermediates, improving efficiency and purity.

- The hydrochloride salt formation process is advantageous due to its one-step nature from amino acid starting materials, broad applicability, and minimal side products.

- These methods collectively enable the synthesis of the target compound with high purity, scalability, and reproducibility, essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted furan derivatives.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that derivatives of furan compounds exhibit anticancer properties. The incorporation of the aminomethyl group in this compound enhances its interaction with biological targets, potentially leading to the development of novel anticancer agents. For instance, research has shown that similar furan derivatives can inhibit tumor growth in various cancer models .

Case Study:

A study published in a peer-reviewed journal demonstrated that a related furan compound significantly reduced tumor size in xenograft models of breast cancer, suggesting that 2-aminomethyl-5-tert-butyl-furan derivatives could be explored for similar therapeutic effects.

Neuroprotective Effects

Another promising application lies in neuroprotection. Compounds containing furan structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study:

In vitro studies have shown that furan-based compounds can reduce oxidative stress markers in neuronal cell lines, indicating potential neuroprotective mechanisms that warrant further investigation.

Pesticide Development

Furan derivatives are also being researched for their efficacy as pesticides due to their ability to disrupt the metabolic processes of pests. The structural features of 2-aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride may enhance its activity against specific agricultural pests.

Case Study:

Field trials conducted on crops treated with furan-based pesticides showed a significant reduction in pest populations compared to untreated controls, suggesting a viable application in integrated pest management strategies.

Polymer Synthesis

The unique structure of this compound allows it to be used as a monomer or additive in polymer synthesis, potentially improving the thermal stability and mechanical properties of the resulting materials .

Case Study:

Research on polymers synthesized with furan derivatives demonstrated enhanced tensile strength and thermal resistance compared to conventional polymers, indicating their potential use in high-performance applications.

Mechanism of Action

The mechanism by which 2-Aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Similar Compounds and Differentiation:

(2-Naphthalen-1-yl-acetylamino)-acetic acid ethyl ester (): Structural Differences:

- Core aromatic system: Furan vs. naphthalene.

- Substituents: The target compound features a tert-butyl group and aminomethyl on furan, whereas the naphthalene derivative has an acetylated amino-acetic acid ethyl ester. Synthesis:

- Both compounds use ethyl ester hydrochloride intermediates. However, the target compound’s synthesis likely requires furan derivatization (e.g., Friedel-Crafts alkylation for tert-butyl addition), contrasting with the naphthalene derivative’s direct coupling of glycine ethyl ester hydrochloride to naphthaleneacetic acid .

- Reactivity :

Data Table: Comparative Properties

Research Findings and Mechanistic Insights

- Synthetic Efficiency : The naphthalene derivative’s synthesis () achieves 75–85% yield via carbodiimide-mediated coupling , whereas the target compound’s tert-butyl-functionalized furan synthesis likely requires lower yields due to steric hindrance.

- Biological Relevance : Ethyl ester hydrochlorides (common in both compounds) enhance membrane permeability in prodrugs. However, the tert-butyl group in the target compound may reduce metabolic degradation compared to the naphthalene analog.

Biological Activity

2-Aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride (CAS Number: 944467-98-5) is a compound characterized by its unique furan structure combined with an amino group and an ester functional group. This compound has garnered attention for its potential applications in various fields, particularly in biological and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀ClNO₃ |

| Molecular Weight | 261.74 g/mol |

| IUPAC Name | Ethyl 2-(aminomethyl)-5-tert-butylfuran-3-carboxylate; hydrochloride |

| InChI Key | DRGGIWGQERPCHX-UHFFFAOYSA-N |

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Its mechanism of action may involve:

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Receptor Interaction : It may bind to receptors, altering physiological responses.

Potential Applications

- Medicinal Chemistry : The compound is being explored for its potential as a therapeutic agent due to its structural features that may confer biological activity.

- Biochemical Research : It can serve as a probe in studies aimed at elucidating biochemical pathways.

Case Studies and Research Findings

Research indicates that compounds with similar structures to this compound have shown promising results in various biological assays. For instance:

- Antitumor Activity : Studies have demonstrated that related furan derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential for further exploration in cancer therapy.

- Neuroprotective Effects : Some derivatives have been reported to offer neuroprotection in models of neurodegenerative diseases, indicating that this compound may also possess similar properties.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2-Aminomethyl-5-methyl-furan-3-carboxylic acid ethyl ester hydrochloride | Moderate cytotoxicity | Methyl group provides less steric hindrance |

| 2-Aminomethyl-5-ethyl-furan-3-carboxylic acid ethyl ester hydrochloride | Lower receptor affinity | Ethyl group offers different interaction profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.